molecular formula C9H17N B13877672 N-hex-5-enylcyclopropanamine

N-hex-5-enylcyclopropanamine

Cat. No.: B13877672
M. Wt: 139.24 g/mol
InChI Key: NYPGQJLULXYDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hex-5-enylcyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group and a hex-5-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hex-5-enylcyclopropanamine typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of hex-5-enylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the cyclopropanation and amination steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oximes or nitriles.

    Reduction: Reduction of this compound can lead to the formation of saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Saturated amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-hex-5-enylcyclopropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-hex-5-enylcyclopropanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins, potentially altering their activity.

Comparison with Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the hex-5-enyl chain.

    Hexylamine: Contains a hexyl chain but lacks the cyclopropane ring.

    Cyclopropanemethylamine: Contains a cyclopropane ring and an amine group but with a different alkyl chain.

Uniqueness: N-hex-5-enylcyclopropanamine is unique due to the combination of the cyclopropane ring and the hex-5-enyl chain, which imparts distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-hex-5-enylcyclopropanamine

InChI

InChI=1S/C9H17N/c1-2-3-4-5-8-10-9-6-7-9/h2,9-10H,1,3-8H2

InChI Key

NYPGQJLULXYDRO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCNC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.